molecular formula C12H14N2O2S B2498094 (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone CAS No. 685127-11-1

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

Cat. No. B2498094
M. Wt: 250.32
InChI Key: KNHHMCGWOGEBNO-UHFFFAOYSA-N
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Patent
US07375125B2

Procedure details

To a solution of 2-methylsulfanyl-4,5-dihydro-1H-imidazole hydroiodide (1.22 g, 1.0 equiv) in CH2Cl2 (25 mL) under an atmosphere of argon at 0° C. was added triethylamine (1.5 mL, 2.2 equiv) and then 3-methoxybenzoyl chloride (0.78 mL, 1.1 equiv) dropwise. Thereaction mixture was allowed to warm to room temperature and stir for 24 hr. After concentration, the resulting residue was diluted with EtOAc (50 mL) and hexane (50 mL). The mixture was filtered and then the filtrate concentrated and dried under vacuum to give a quantitative yield of (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-methanone which was used directly in the next step.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I.[CH3:2][S:3][C:4]1[NH:5][CH2:6][CH2:7][N:8]=1.C(N(CC)CC)C.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22]>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:21]([N:8]2[CH2:7][CH2:6][N:5]=[C:4]2[S:3][CH3:2])=[O:22])[CH:24]=[CH:25][CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
I.CSC=1NCCN1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with EtOAc (50 mL) and hexane (50 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(=O)N1C(=NCC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.